Dicinnamalacetone
Overview
Description
Mechanism of Action
Mode of Action
It’s known that dicinnamalacetone is synthesized via a double aldol condensation of cinnamaldehyde with acetone .
Biochemical Pathways
It’s known that this compound can be used as an indicator in measuring the surface acidity of homoionic montmorillonites .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It has been used as an indicator for detection of excess hydrogen halides in many organic solvents (except alcohols) .
Action Environment
It’s known that this compound can form combustible dusts, indicating that its stability and action may be influenced by the presence of dust and other particulates in the environment .
Preparation Methods
Dicinnamalacetone is typically synthesized through a double aldol condensation reaction between cinnamaldehyde and acetone. This reaction involves the formation of carbon-carbon bonds between the aldehyde groups of cinnamaldehyde and the carbonyl group of acetone, resulting in the formation of the this compound molecule . The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Dicinnamalacetone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Scientific Research Applications
Dicinnamalacetone has several scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Comparison with Similar Compounds
Dicinnamalacetone can be compared to other similar compounds, such as:
Cinnamaldehyde: The starting material for the synthesis of this compound, cinnamaldehyde, is an aldehyde with a similar aromatic structure but lacks the extended conjugation found in this compound.
Benzaldehyde: Another aromatic aldehyde, benzaldehyde, is structurally simpler than this compound and does not contain the multiple conjugated double bonds.
Chalcone: Chalcone is a related compound with a similar structure, featuring an α,β-unsaturated carbonyl system. .
This compound’s unique structure, with its extended conjugation and multiple aromatic rings, distinguishes it from these similar compounds and contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,9-diphenylnona-1,3,6,8-tetraen-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJALOQFYHCJKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060747 | |
Record name | 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-21-9 | |
Record name | Dicinnamalacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key spectroscopic characteristics of Dicinnamalacetone?
A: this compound, with a molecular formula of C21H18O and a molecular weight of 286.35 g/mol, displays characteristic peaks in various spectroscopic analyses. [, ]
- FTIR: Analysis reveals structural information, particularly confirming the presence of functional groups like the carbonyl group (C=O) and conjugated double bonds (C=C). [, ]
- XRD: This technique confirms the phase purity and helps determine the crystallite size of synthesized DCA. []
Q2: How does this compound interact with β-cyclodextrin, and what are the implications of this interaction?
A: Research indicates that this compound forms a 1:2 inclusion complex with β-cyclodextrin. [] This interaction involves the insertion of the two aromatic rings of the DCA molecule into the hydrophobic cavities of two β-cyclodextrin molecules. []
- Enhanced Solubility: This complexation enhances the water solubility of DCA, a property potentially beneficial for various applications. []
- Increased Stability: Studies show a significant enhancement in the thermal stability of DCA upon complexation with β-cyclodextrin. []
Q3: Can you elaborate on the catalytic properties of metal sulfates in the depolymerization of paraldehyde, and how does this compound play a role in understanding the reaction mechanism?
A: Metal sulfates, particularly cupric sulfate, exhibit significant catalytic activity in the depolymerization of paraldehyde. [] Interestingly, the catalytic activity correlates strongly with the number of acid sites possessing a specific acid strength (pKa ≤ -3). []
- This compound as a Poison: Poisoning experiments using this compound, which preferentially adsorbs onto stronger acid sites, revealed that the poisoned cupric sulfate completely loses its catalytic activity. []
- Mechanism Insight: This finding strongly suggests that the acid sites with pKa ≤ -3 are the active sites responsible for the catalytic activity of cupric sulfate in the depolymerization of paraldehyde. []
Q4: this compound is categorized as a non-linear optical (NLO) material. What structural features contribute to its NLO properties, and how are these properties being investigated?
A: The linear chain structure of this compound molecules results in charge compensation, which influences its first-order hyperpolarizability (β), a key parameter for NLO activity. []
- Computational Studies: Researchers utilize semi-empirical methods like AM1 for geometry optimization of DCA. This helps estimate the permanent dipole moment, another factor influencing NLO properties. []
- Potential Applications: These studies suggest that DCA might possess a moderately large β value, making it a potential candidate for applications like second-harmonic generation (SHG). []
Q5: What is the significance of studying the effects of moisture adsorption on the acidity of silica-alumina, and how is this compound used in this context?
A: Understanding the impact of moisture on the acidity of solid acid catalysts like silica-alumina is crucial, as it directly influences their catalytic performance. [] this compound, with its known pKa value (-3.0), serves as a valuable Hammett indicator in this context. []
- Acidity Measurement: Researchers use this compound alongside other Hammett indicators to quantify the acidity of silica-alumina samples with varying degrees of moisture adsorption. []
- Mechanistic Insight: Results show that moisture adsorption significantly reduces the number of highly acidic sites (Ho ≤ -3.0) on silica-alumina, confirming the role of water in modifying surface acidity. []
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